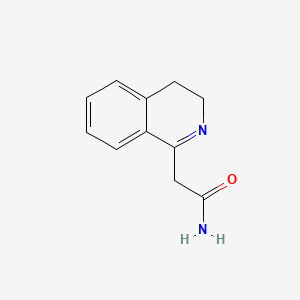

3,4-Dihydro-1-isoquinolineacetamide

描述

3,4-Dihydro-1-isoquinolineacetamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound has been investigated for its antiviral properties, particularly against rhinovirus infections .

准备方法

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 3,4-Dihydro-1-isoquinolineacetamide involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This method allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

3,4-Dihydro-1-isoquinolineacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Alkyl halides or alkyl sulfonates are used for N-alkylation reactions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-alkylated 3,4-dihydroisoquinolineacetamide derivatives.

科学研究应用

Antiviral Properties

1. Rhinovirus Infection Treatment

3,4-Dihydro-1-isoquinolineacetamide hydrochloride has demonstrated significant antiviral activity against rhinovirus infections. Research indicates that this compound can inhibit the replication of various rhinovirus serotypes, making it a candidate for treating respiratory infections caused by these viruses. A study published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness in experimental human rhinovirus infections, suggesting that it could serve as a therapeutic agent in managing viral respiratory diseases .

2. Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves interference with viral replication processes. It has been shown to affect the viral life cycle at multiple stages, thereby reducing the viral load in infected tissues . This multi-target approach is crucial for developing effective antiviral therapies.

Synthesis and Derivatives

1. Development of New Compounds

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, researchers synthesized a series of isoquinoline derivatives that exhibited improved antioomycete activity against the phytopathogen Pythium recalcitrans . These derivatives were evaluated for their efficacy in plant disease management, showcasing the compound's versatility beyond human health applications.

2. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are essential for understanding how modifications to the this compound structure can enhance its pharmacological properties. By altering functional groups and side chains, researchers aim to optimize the compound's efficacy and reduce potential side effects .

Case Studies

1. Clinical Trials and Experimental Studies

Several clinical trials have investigated the use of this compound in treating viral infections. A notable study from 1973 assessed its antiviral effects on Columbia SK virus infection in mice and tissue cultures, demonstrating promising results that warrant further investigation . These early findings laid the groundwork for contemporary research into its potential therapeutic applications.

2. Comparative Efficacy Analysis

A comparative analysis of this compound with other antiviral agents has revealed its unique advantages. For example, it has been shown to have a favorable safety profile while maintaining effective antiviral activity against multiple serotypes of rhinovirus . This makes it a strong candidate for further development as an antiviral therapy.

作用机制

The exact mechanism of action of 3,4-Dihydro-1-isoquinolineacetamide is not fully understood. it is believed to exert its antiviral effects by interfering with the replication of rhinoviruses. The compound may inhibit viral entry or replication within host cells, thereby reducing the severity of symptoms and viral load .

相似化合物的比较

Similar Compounds

3,4-Dihydroisoquinoline: A related compound with similar structural features and biological activities.

Tetrahydroisoquinoline: Another related compound that can be derived from 3,4-Dihydro-1-isoquinolineacetamide through reduction reactions.

Uniqueness

This compound is unique due to its specific antiviral properties against rhinoviruses. While other isoquinoline derivatives may exhibit similar biological activities, this compound’s efficacy in reducing cold symptoms and viral excretion sets it apart .

生物活性

Overview

3,4-Dihydro-1-isoquinolineacetamide (DIQA) is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities, particularly its antiviral properties. This article provides a comprehensive examination of the biological activity of DIQA, focusing on its mechanism of action, efficacy against various viruses, and relevant case studies.

DIQA is synthesized through various methods, including the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation. The compound's exact mechanism of action remains partially understood; however, it is believed to interfere with viral replication processes. Specifically, DIQA may inhibit viral entry into host cells or disrupt replication within these cells, thereby reducing viral load and alleviating symptoms associated with infections such as rhinovirus .

Antiviral Activity

The primary focus of research on DIQA has been its antiviral efficacy. Key findings include:

- Rhinovirus Infections : DIQA has shown significant antiviral effects against human rhinovirus (HRV), which is a common cause of respiratory infections. In controlled studies, DIQA demonstrated the ability to inhibit HRV replication in vitro and in vivo .

- Other Viral Targets : Beyond rhinoviruses, DIQA has been evaluated for its activity against other viruses including coxsackievirus and herpes simplex virus. Studies indicate that DIQA can protect against coxsackievirus infections in animal models, with effective doses leading to significant survival rates in treated groups .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of DIQA in clinical and experimental settings:

- Clinical Trials : A double-blind, placebo-controlled phase 2 clinical trial assessed the prophylactic use of DIQA in healthy volunteers. Results indicated that DIQA significantly reduced the incidence of symptomatic rhinovirus infections compared to placebo .

- Animal Studies : In murine models infected with coxsackievirus A21, treatment with DIQA led to increased survival rates. For instance, at a dose of 200 mg/kg administered intraperitoneally (i.p.), more than 70% of treated mice survived compared to a control group .

- Mechanistic Insights : Research has elucidated that DIQA may interact with viral proteins critical for replication. For example, it targets the viral protease 3C, which is essential for processing viral polyproteins during replication .

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of DIQA’s antiviral properties, it is useful to compare it with related compounds:

| Compound | Antiviral Activity | Mechanism of Action |

|---|---|---|

| 3,4-Dihydroisoquinoline | Limited antiviral effects | General interference with viral processes |

| Tetrahydroisoquinoline | Variable activity | Potentially similar mechanisms |

| DIQA | Strong antiviral activity against HRV and coxsackievirus | Specific inhibition of viral entry/replication |

DIQA stands out due to its targeted efficacy against specific viruses and its ability to significantly reduce symptoms associated with viral infections.

属性

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-4H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAWQWOCJFNGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173300 | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19622-86-7 | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。